![molecular formula C6H4N2O2S B116809 Thieno[2,3-d]pyrimidine-2,4-diol CAS No. 18740-38-0](/img/structure/B116809.png)

Thieno[2,3-d]pyrimidine-2,4-diol

Vue d'ensemble

Description

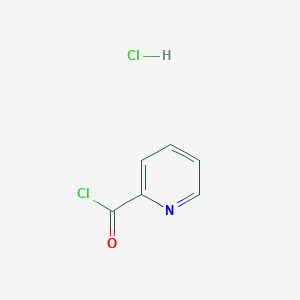

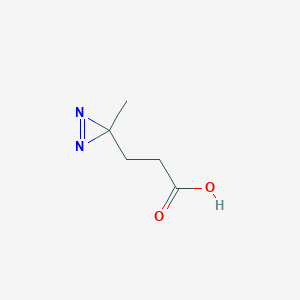

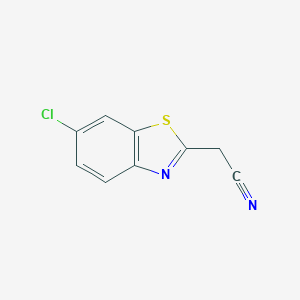

Thieno[2,3-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C6H4N2O2S . It is also known by other names such as 1H-Thieno[2,3-d]pyrimidine-2,4-dione . The compound has a molecular weight of 168.18 g/mol .

Synthesis Analysis

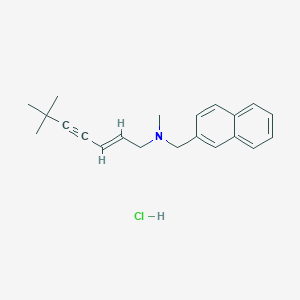

Thieno[2,3-d]pyrimidine derivatives have been synthesized for various studies. For instance, morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis involved the use of substituted aldehydes, HCl, DMF, POCl3, and morpholine .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidine core. The InChI representation of the molecule isInChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) . The Canonical SMILES representation is C1=CSC2=C1C(=O)NC(=O)N2 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.18 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . Its Exact Mass and Monoisotopic Mass are both 167.99934855 g/mol . The Topological Polar Surface Area is 86.4 Ų .Applications De Recherche Scientifique

Agents antitumoraux

Les dérivés de la thiéno[2,3-d]pyrimidine ont été synthétisés en tant que puissants agents antitumoraux. Ces composés, en particulier en tant qu'inhibiteurs de l'EZH2, ont montré une activité antiproliférative remarquable contre diverses lignées cellulaires cancéreuses telles que SU-DHL-6, WSU-DLCL-2 et K562 . Les études de relation structure-activité suggèrent que certaines parties sont bénéfiques pour améliorer les activités antitumorales, ce qui rend ces dérivés attrayants pour une optimisation supplémentaire en tant que thérapeutiques contre le cancer .

Inhibition du VEGFR-2

Dans le domaine du traitement du cancer, les dérivés de la thiéno[2,3-d]pyrimidine ont été conçus pour cibler le VEGFR-2, une protéine essentielle de l'angiogenèse. Ces composés ont démontré un fort potentiel anti-VEGFR-2 et ont montré qu'ils inhibaient efficacement la croissance des cellules cancéreuses dans les lignées cellulaires MCF-7 et HepG2. Notamment, certains composés ont induit un arrêt du cycle cellulaire et favorisé l'apoptose, soulignant leur promesse en tant qu'agents anticancéreux .

Docking moléculaire et simulation

Les interactions des dérivés de la thiéno[2,3-d]pyrimidine avec les cibles biologiques ont été explorées à l'aide d'études de docking moléculaire et de simulation. Ces techniques de calcul fournissent des informations sur les caractéristiques structurelles et énergétiques des complexes protéine-ligand, aidant à comprendre leurs conformations de liaison et leur dynamique .

Potentiel de développement de médicaments

Des études ADMET et de toxicité computationnelles ont été menées sur les dérivés de la thiéno[2,3-d]pyrimidine pour évaluer leur potentiel de développement de médicaments. Ces études offrent des informations précieuses sur la pharmacocinétique, la sécurité et l'efficacité de ces composés, ce qui est crucial pour les faire progresser dans le pipeline de développement de médicaments .

Induction de l'apoptose

Des dérivés spécifiques de la thiéno[2,3-d]pyrimidine ont été trouvés pour stimuler l'apoptose dans les cellules cancéreuses en modulant l'expression de protéines apoptotiques telles que BAX et Bcl-2. Cette capacité à induire la mort cellulaire programmée dans les cellules cancéreuses est une étape significative vers le développement de thérapies anticancéreuses efficaces .

Modulation du cycle cellulaire

Certains dérivés ont la capacité de provoquer un arrêt du cycle cellulaire, en particulier en phase G2/M. Cet effet peut arrêter la prolifération des cellules cancéreuses, fournissant un autre mécanisme par lequel ces composés peuvent être utilisés pour lutter contre le cancer .

Analyse des propriétés structurelles et électroniques

Des études de théorie de la fonctionnelle de la densité (DFT) ont été utilisées pour explorer les propriétés structurelles et électroniques des dérivés de la thiéno[2,3-d]pyrimidine. Comprendre ces propriétés est essentiel pour la conception rationnelle de médicaments et l'optimisation des composés pour de meilleurs effets thérapeutiques .

Inhibition du site de liaison de la colchicine

Les dérivés de la thiéno[2,3-d]pyrimidine ont également été identifiés comme des inhibiteurs du site de liaison de la colchicine, qui est associé à une activité antiproliférative. L'élucidation des structures de co-cristallographie aux rayons X de ces composés en complexe avec la tubuline fournit une compréhension plus approfondie de leur mécanisme d'action et de leur potentiel en tant que médicaments anticancéreux

Mécanisme D'action

Target of Action

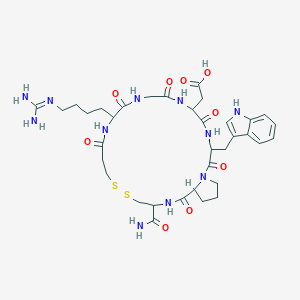

Thieno[2,3-d]pyrimidine-2,4-diol primarily targets the homologous cytokines macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT or MIF2), which play key roles in cancers .

Mode of Action

The compound interacts with the MIF tautomerase active site, interfering with its biological activity . This interaction hinders the exploration of MIF2 as a drug target .

Biochemical Pathways

The compound affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is crucial for cell proliferation and differentiation, and its deactivation can lead to cell cycle arrest .

Pharmacokinetics

The compound’s solubility is sufficient for further studies .

Result of Action

This compound suppresses the proliferation of non-small cell lung cancer cells in two-dimensional (2D) and three-dimensional (3D) cell cultures . This suppression can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .

Orientations Futures

Thieno[2,3-d]pyrimidine derivatives have shown promise in various studies, particularly in cancer research. For instance, they have been used as targeted therapy for PI3K . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .

Analyse Biochimique

Biochemical Properties

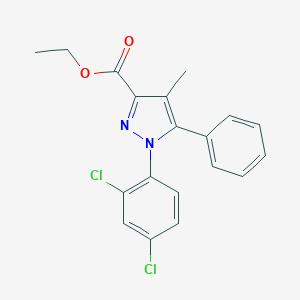

Thieno[2,3-d]pyrimidine-2,4-diol interacts with various enzymes and proteins in biochemical reactions. For instance, some thieno[2,3-d]pyrimidine derivatives have been found to inhibit EZH2, a critical enzyme involved in gene expression and cell proliferation

Cellular Effects

Some thieno[2,3-d]pyrimidine derivatives have shown antitumor activity against various cancer cell lines . They can affect cell morphology, induce apoptosis, and inhibit cell migration . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism need to be explored further.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Some thieno[2,3-d]pyrimidine derivatives have been found to inhibit the activity of certain enzymes, such as EZH2 They may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Some thienopyrimidine derivatives have been found to inhibit one-carbon metabolism, a crucial pathway for nucleotide biosynthesis

Propriétés

IUPAC Name |

1H-thieno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOOQALRLGHKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480925 | |

| Record name | thieno[2,3-d]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18740-38-0 | |

| Record name | thieno[2,3-d]pyrimidine-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18740-38-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)

![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)